Cyclocolorenone is a naturally occurring compound classified as a sesquiterpene ketone, with the molecular formula . It is primarily derived from various species of red algae, particularly from the genus Laurencia. This compound has garnered interest due to its unique structural features and potential biological activities. Cyclocolorenone possesses a bicyclic structure that contributes to its distinctive chemical properties, making it a subject of study in organic chemistry and pharmacology.
Research has indicated that cyclocolorenone exhibits several biological activities. Notably, it has been reported to possess insect repellent properties, making it a candidate for natural insecticides. A study demonstrated that cyclocolorenone extracted from Laurencia intricata displayed significant repellent activity against certain insect species . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.
The synthesis of cyclocolorenone has been explored through various methods:
Cyclocolorenone has potential applications in various fields:
Cyclocolorenone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| 1-Epicyclocolorenone | Isomer of cyclocolorenone; similar structure | Slightly different stereochemistry | |
| Aromadendrene | Sesquiterpene with similar origins | Lacks the ketonic functionality | |
| Bicyclogermacrene | Another bicyclic sesquiterpene | Different biological activities | |
| Caryophyllene | Known for anti-inflammatory properties | Contains a different functional group |
Cyclocolorenone stands out due to its specific insect repellent activity and unique bicyclic structure compared to these similar compounds. Its dual role as both an antioxidant and an insect repellent makes it particularly interesting for further research and application development.
Cyclocolorenone ($$ \text{C}{15}\text{H}{22}\text{O} $$, molecular weight: 218.33 g/mol) features a bicyclic framework comprising a fused cyclopropane and azulene system. Its IUPAC name, (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one, reflects its stereochemical complexity. Key structural attributes include:
The SMILES notation C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C and InChIKey ZEEUIOBUKGZKPS-ZOAVQCKWSA-N provide precise representations of its three-dimensional configuration.
Cyclocolorenone exhibits distinct physical and chemical traits:
| Property | Value | Source |
|---|---|---|
| Boiling point | 315°C (estimated) | |
| Vapor pressure | 0.0018 hPa at 20°C | |
| LogP (octanol-water) | 3.59–4.76 | |
| Density | 1.02 g/cm³ | |
| Refractive index | 1.522 |
Its low water solubility (3.025 mg/L at 25°C) and high lipophilicity suggest affinity for nonpolar solvents. Spectroscopic profiles include:
Cyclocolorenone represents a sesquiterpene ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 grams per mole [1]. The compound possesses a complex tricyclic framework characterized by a unique cyclopropa[e]azulen-6-one core structure [1]. The molecule exhibits a distinctive arrangement consisting of a cyclopropane ring fused to a seven-membered cycloheptane ring, which is further connected to a five-membered cyclopentenone ring [3].
The structural elucidation of cyclocolorenone has been achieved through comprehensive spectroscopic analysis, revealing its intricate molecular architecture [6]. The compound displays a highly constrained ring system with four methyl substituents positioned at specific locations on the carbon framework [1]. The ketone functionality is located at the C-6 position within the cyclopentenone ring, contributing to the molecule's distinctive chemical properties [6].
The stereochemistry of cyclocolorenone has been definitively established through advanced analytical techniques, revealing the presence of four stereogenic centers within the molecular framework [3]. The absolute configuration has been determined as (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one [1] [3].
| Stereogenic Center | Configuration | Structural Description |
|---|---|---|
| C-1a | R | Junction between cyclopropane and cycloheptane rings |
| C-4 | R | Methyl-bearing carbon in cycloheptane ring |
| C-4a | R | Junction between cycloheptane and cyclopentenone rings |
| C-7b | S | Junction between cyclopropane and cyclopentenone rings |
The determination of absolute stereochemistry has been accomplished through vibrational circular dichroism spectroscopy, particularly in studies involving cyclocolorenone isolated from Duguetia lanceolata [9]. This technique has provided unambiguous assignment of the absolute configuration, confirming the (-)-(1R,6S,7R,10R)-cyclocolorenone configuration for the natural product isolated from this source [9].
The structural elucidation of cyclocolorenone has been extensively supported by nuclear magnetic resonance spectroscopy data [6] [17]. The proton nuclear magnetic resonance spectrum reveals characteristic signals in the 0-1 tau region, indicating the presence of the cyclopropane ring system [14]. The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework, with chemical shifts ranging from 8.2 to 42.5 parts per million [6].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 | 42.5 | Cyclopropane carbon |
| C-2 | 40.2 | Methylene carbon |
| C-6 | 28.9 | Ketone adjacent carbon |
| C-12 | 16.5 | Methyl carbon |
| C-15 | 8.2 | Cyclopropane methyl |
Infrared spectroscopic analysis has provided crucial structural information regarding the functional groups present in cyclocolorenone [6] [14]. The spectrum exhibits characteristic absorption bands that confirm the presence of the ketone functionality and the olefinic unsaturation within the molecule [14].
| Wavenumber (cm⁻¹) | Assignment | Structural Significance |
|---|---|---|
| 1698 | Carbonyl stretch | Ketone functional group |
| 1629 | Carbon-carbon double bond stretch | Olefinic unsaturation |
| 1682 | Cyclopentenone carbonyl | Ring-constrained ketone |
Mass spectrometric analysis has confirmed the molecular weight and provided fragmentation patterns consistent with the proposed structure [6] [17]. Electrospray ionization mass spectrometry reveals molecular ion peaks at mass-to-charge ratio 219 [M + H]⁺ and 241 [M + Na]⁺, confirming the molecular formula C₁₅H₂₂O [6].
The compound has been assigned specific structural identifiers that facilitate its identification and database retrieval [1] [2]. The International Union of Pure and Applied Chemistry name reflects the complex stereochemical arrangement and ring fusion pattern characteristic of this sesquiterpene [1].
| Descriptor Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one |
| International Chemical Identifier | InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1 |
| International Chemical Identifier Key | ZEEUIOBUKGZKPS-IDTAVKCVSA-N |
| Chemical Abstracts Service Registry Number | 489-45-2 |
Research has demonstrated that cyclocolorenone can undergo epimerization under basic conditions, leading to the formation of epicyclocolorenone [19]. This transformation has been achieved through treatment with ethanolic potassium hydroxide, resulting in the inversion of configuration at the C-1 position [19]. Both cyclocolorenone and epicyclocolorenone can be converted to the same dienone through bromination followed by dehydrobromination, confirming their structural relationship [19].
The epimerization studies have provided valuable insights into the stereochemical stability and reactivity of the cyclocolorenone framework [19]. The conversion to epicyclocolorenone represents a useful synthetic transformation that has been employed in structure-activity relationship studies and synthetic methodology development [19].
Cyclocolorenone has been isolated from various natural sources, exhibiting different optical activities depending on the source organism [6] [9] [10]. The compound has been found in both (+) and (-) enantiomeric forms, with the specific optical rotation serving as an important stereochemical descriptor [9] [10].
| Source Organism | Organism Classification | Optical Activity |
|---|---|---|
| Laurencia intricata | Red Alga | (+)-Cyclocolorenone |
| Duguetia lanceolata | Annonaceae | (-)-Cyclocolorenone |
| Boronia ledifolia | Rutaceae | Not specified |
| Magnolia ovata | Magnoliaceae | Not specified |
The determination of absolute configuration through vibrational circular dichroism spectroscopy has been particularly significant for the (-)-cyclocolorenone enantiomer isolated from Duguetia lanceolata [9]. This study provided the first unambiguous assignment of absolute stereochemistry for this natural product, establishing the (-)-(1R,6S,7R,10R) configuration [9].
Synthetic studies have contributed significantly to the structural confirmation and stereochemical understanding of cyclocolorenone [7] [18]. Various synthetic approaches have been developed, including cobalt-mediated cyclopentenone annulation strategies that have provided access to cyclocolorenone analogues and related structures [18].
The synthesis of cyclocolorenone isomers has been reported, with particular attention to the stereochemical control required for the formation of the complex tricyclic framework [7]. These synthetic investigations have not only confirmed the proposed structure but have also provided insights into the reactivity and stability of the cyclocolorenone ring system [7].